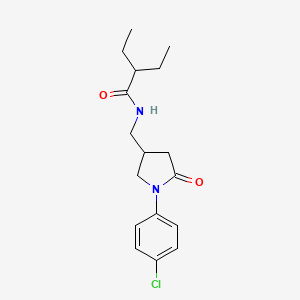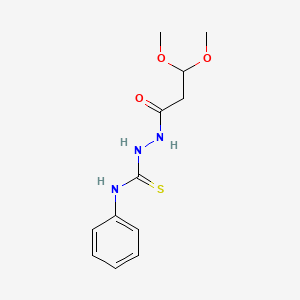
4-羟基-2-甲基-N-(5-甲基-1,3,4-噻二唑-2-基)喹啉-6-甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“4-hydroxy-2-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)quinoline-6-carboxamide” is an important active pharmaceutical ingredient (API) belonging to the oxicam family . It represents a class of nonsteroidal anti-inflammatory drugs (NSAID) that selectively inhibit COX-2 over COX-1 receptors .
Synthesis Analysis
The compound can be synthesized through various methods. For instance, it has been reported that single crystals of a 1:1 co-crystal of this compound with benzoic acid were crystallized from a THF solution .Molecular Structure Analysis
The molecular structure of this compound involves a complex arrangement of atoms and bonds. The crystal structures of all the co-crystals of this compound deposited in the most recent version of the Cambridge Database were compared .科学研究应用
Sure! Here is a comprehensive analysis of the scientific research applications of 4-hydroxy-2-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)quinoline-6-carboxamide, focusing on six unique applications:
Antimicrobial Agents
This compound has shown potential as an antimicrobial agent due to its ability to inhibit the growth of various bacteria and fungi. The presence of the thiadiazole ring is particularly significant, as it is known to enhance antimicrobial activity . Researchers are exploring its use in developing new antibiotics to combat resistant strains of pathogens.
Anticancer Research
The quinoline structure in this compound is of interest in anticancer research. Quinoline derivatives have been studied for their ability to interfere with DNA replication in cancer cells, leading to cell death. This specific compound is being investigated for its potential to inhibit the proliferation of cancer cells and induce apoptosis .
Anti-inflammatory Applications
The compound’s structure suggests it may have anti-inflammatory properties. Similar compounds have been shown to inhibit enzymes involved in the inflammatory response, such as COX-2. This makes it a candidate for developing new anti-inflammatory drugs that could be used to treat conditions like arthritis .
Neuroprotective Agents
Research is being conducted on the neuroprotective effects of this compound. The quinoline and thiadiazole moieties are known to have neuroprotective properties, which could be beneficial in treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease. Studies are focusing on its ability to protect neurons from oxidative stress and apoptosis .
Antioxidant Properties
The compound is also being studied for its antioxidant properties. Antioxidants are crucial in protecting cells from damage caused by free radicals. The presence of the hydroxy group in the compound’s structure suggests it could effectively scavenge free radicals, making it a potential candidate for preventing oxidative stress-related diseases .
Antiviral Research
Given the ongoing need for effective antiviral agents, this compound is being explored for its antiviral properties. The unique combination of quinoline and thiadiazole rings may provide a mechanism to inhibit viral replication. Researchers are particularly interested in its potential against viruses like HIV and influenza .
作用机制
属性
IUPAC Name |
2-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-oxo-1H-quinoline-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O2S/c1-7-5-12(19)10-6-9(3-4-11(10)15-7)13(20)16-14-18-17-8(2)21-14/h3-6H,1-2H3,(H,15,19)(H,16,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQFXKVWMWQHDNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C2=C(N1)C=CC(=C2)C(=O)NC3=NN=C(S3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-hydroxy-2-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)quinoline-6-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[(5Z)-5-(2,4-dichlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B2628318.png)


![4,6-Dimethoxy-2-[3-(triazol-2-yl)azetidin-1-yl]pyrimidine](/img/structure/B2628323.png)



![(4S)-3-[(4-fluorophenyl)sulfonyl]-N-{[2-(2-thienyl)-1,3-thiazol-4-yl]methyl}-1,3-thiazolidine-4-carboxamide](/img/structure/B2628330.png)
![3-[7-Hydroxy-2-oxo-8-(piperidylmethyl)chromen-4-yl]chromen-2-one](/img/structure/B2628333.png)
![2-(4-Chlorophenoxy)-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]-2-methylpropanamide](/img/structure/B2628334.png)
![7-[2-(1H-benzimidazol-2-ylsulfanyl)ethyl]-8-bromo-1,3-dimethylpurine-2,6-dione](/img/no-structure.png)
![tert-butyl2-bromo-5H,6H,7H-pyrrolo[3,4-b]pyridine-6-carboxylate](/img/structure/B2628336.png)
![2-[3-[(4-Bromopyrazol-1-yl)methyl]azetidin-1-yl]-4-(trifluoromethyl)pyrimidine](/img/structure/B2628339.png)